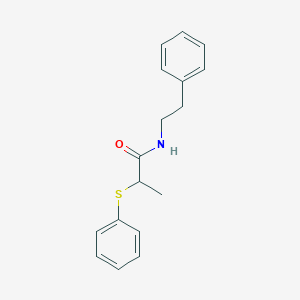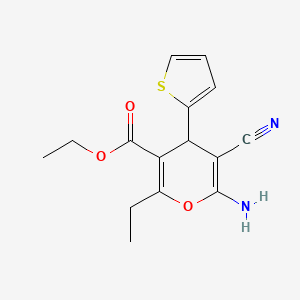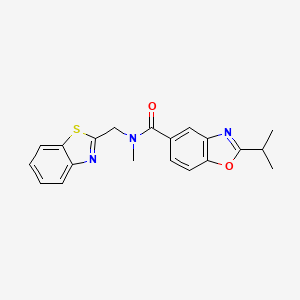
N-(2-phenylethyl)-2-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenylethyl)-2-(phenylthio)propanamide, also known as N-phenylthioethyl-2-phenylpropanamide (NPTPP), is a compound that belongs to the class of amides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.47 g/mol. NPTPP has been the subject of significant scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of NPTPP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
NPTPP has been found to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to the reduction of seizures and anxiety. It has also been found to decrease the levels of pro-inflammatory cytokines, which can help to reduce inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using NPTPP in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. It has also been found to exhibit potent pharmacological effects, making it a useful tool for studying the mechanisms of various neurological and inflammatory disorders. However, one of the limitations of using NPTPP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of NPTPP. One of the most promising directions is in the development of NPTPP-based drugs for the treatment of neurological and inflammatory disorders. Further research is needed to fully understand the mechanisms of action of NPTPP and its potential therapeutic applications. Additionally, more studies are needed to investigate the potential toxic effects of NPTPP and to develop safer derivatives of the compound.
Synthesemethoden
The synthesis of NPTPP involves the reaction of 2-phenylpropanoic acid with thionyl chloride to form 2-phenylthioacetyl chloride, which is then reacted with N-phenylethylamine to yield NPTPP. This method has been reported to have a yield of up to 80% and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
NPTPP has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate. NPTPP has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders.
Eigenschaften
IUPAC Name |
N-(2-phenylethyl)-2-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14(20-16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXAAZQYMKEHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)SC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198473 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenylethyl)-2-(phenylsulfanyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
![1-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)methanamine](/img/structure/B5232587.png)

![N-[2-(2-fluorophenyl)ethyl]-2-methoxycyclohexanamine oxalate](/img/structure/B5232604.png)
![sodium 5-[4-(dimethylamino)phenyl]-3-methyl-2,4-pentadienoate](/img/structure/B5232614.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyridinecarboxamide](/img/structure/B5232621.png)
![ethyl [6-bromo-2-(3-chlorophenyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B5232623.png)
![N-{1-[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5232637.png)
![4-[(4-ethoxyphenyl)acetyl]-2,6-dimethylmorpholine](/img/structure/B5232654.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-isobutylmethanesulfonamide](/img/structure/B5232658.png)
![5-[2-(allyloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232666.png)